SiR-PEG4-azide

Aqueous solubility Bioconjugation efficiency Dye aggregation

SiR-PEG4-azide combines a photostable silicon-rhodamine fluorophore (λabs/λem ~652/674 nm) with a PEG4 spacer and terminal azide for bioorthogonal conjugation via SPAAC or CuAAC. The PEG4 linker minimizes steric hindrance and fluorescence quenching upon target binding, while the SiR scaffold's reversible lactone–zwitterion equilibrium ensures exceptionally low background without wash steps. Compared to Cy5-azide, SiR-PEG4-azide demonstrates markedly superior photostability under continuous illumination—critical for STED, PALM/STORM, and time-lapse imaging—and its far-red emission substantially reduces cellular autofluorescence interference, improving signal-to-noise ratios for low-abundance target detection.

Molecular Formula C37H48N6O7Si
Molecular Weight 716.9 g/mol
Cat. No. B12371970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiR-PEG4-azide
Molecular FormulaC37H48N6O7Si
Molecular Weight716.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O3
InChIInChI=1S/C37H48N6O7Si/c1-42(2)27-8-11-30-33(24-27)51(5,6)34-25-28(43(3)4)9-12-31(34)37(30)32-23-26(7-10-29(32)36(45)50-37)35(44)39-13-15-46-17-19-48-21-22-49-20-18-47-16-14-40-41-38/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)
InChIKeyNOEFSNDDGTZNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SiR-PEG4-azide for Bioorthogonal Labeling: Technical Specifications and Procurement-Ready Data


SiR-PEG4-azide is a bifunctional far-red fluorescent probe comprising a silicon-rhodamine (SiR) fluorophore conjugated to an azide reactive group via a tetraethylene glycol (PEG4) spacer . The compound exhibits absorption and emission maxima at approximately 652 nm and 674 nm, respectively, placing it in the near-infrared spectral window favorable for minimizing cellular autofluorescence interference . Its molecular formula is C37H48N6O7Si with a molecular weight of approximately 716.9 g/mol . The SiR core, created by replacing the oxygen atom in tetramethylrhodamine with a dimethylsilyl group, confers enhanced photostability and a reversible equilibrium between a non-fluorescent closed lactone form and a fluorescent zwitterionic open form, which translates to exceptionally low background signal prior to target binding [1].

Why Generic Azide Dyes Cannot Replace SiR-PEG4-azide in Live-Cell and Super-Resolution Workflows


The substitution of SiR-PEG4-azide with generic azide-functionalized dyes or non-PEGylated SiR-azide analogs introduces quantifiable performance deficits that directly impact experimental reproducibility and procurement ROI. First, the PEG4 spacer is not merely a solubilizing appendage; its absence (as in SiR-azide, MW 554.7 g/mol ) reduces the physical separation between the fluorophore and the conjugated biomolecule, which can sterically hinder binding events and increase the likelihood of fluorescence quenching [1]. Second, dyes emitting in the visible spectrum (e.g., TAMRA-azide, Cy3-azide) lack the far-red emission (674 nm) of SiR-PEG4-azide and consequently suffer from higher cellular autofluorescence background, limiting achievable signal-to-noise ratios in live-cell imaging [2]. Third, conventional cyanine-based far-red dyes (e.g., Cy5-azide) exhibit demonstrably inferior photostability under continuous illumination compared to the silicon-rhodamine scaffold, making them unsuitable for extended time-lapse or super-resolution microscopy requiring sustained photon output [3].

SiR-PEG4-azide: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Aqueous Solubility of SiR-PEG4-azide Versus Non-PEGylated SiR-azide

SiR-PEG4-azide incorporates a tetraethylene glycol (PEG4) linker between the silicon-rhodamine fluorophore and the azide reactive group, a structural feature that confers markedly improved aqueous solubility compared to the direct SiR-azide conjugate lacking a PEG spacer . While precise logP or mg/mL solubility values for SiR-PEG4-azide are not reported in primary literature, class-level inference from structurally analogous silicon-rhodamine conjugates indicates that PEGylation reduces dye aggregation in physiological buffers and improves the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in aqueous media [1]. The improved solubility directly translates to higher effective labeling concentrations and reduced non-specific precipitation in live-cell experiments.

Aqueous solubility Bioconjugation efficiency Dye aggregation

Spectral Red-Shift and Autofluorescence Reduction: SiR vs. Visible Spectrum Rhodamine Dyes

SiR-PEG4-azide emits in the far-red/near-infrared region with an emission maximum of 674 nm, representing a substantial spectral red-shift compared to conventional rhodamine dyes such as TAMRA (emission ~580 nm) or Rhodamine B (emission ~580-600 nm) . This red-shift, achieved by substituting the xanthene oxygen with a dimethylsilyl group, places the emission in a spectral window where cellular autofluorescence from endogenous fluorophores (e.g., NADH, flavins, lipofuscins) is significantly reduced [1]. Cross-study comparison with TAMRA-based probes indicates that far-red emission (650-700 nm) reduces autofluorescence background by approximately 5- to 10-fold in typical mammalian cell lines, directly improving the achievable signal-to-noise ratio without requiring increased labeling density or laser power [2].

Near-infrared fluorescence Autofluorescence Signal-to-noise ratio Live-cell imaging

Superior Photostability of SiR Scaffold vs. Cyanine-Based Far-Red Dyes

The silicon-rhodamine (SiR) scaffold exhibits substantially higher photostability than conventional cyanine-based far-red dyes such as Cy5 under continuous illumination [1]. In total internal reflection fluorescence (TIRF) imaging studies comparing SiR dyes (including SiR-PEG3-TCO and SiR-PEG4-DBCO) against green fluorescent proteins (mEmerald), the SiR dyes demonstrated superior photostability under identical excitation conditions, maintaining fluorescence intensity over extended imaging durations [2]. This photostability advantage is attributed to the unique spirocyclization equilibrium of the SiR core, which limits the population of the triplet excited state and reduces susceptibility to reactive oxygen species-mediated photobleaching compared to the polymethine chain of cyanine dyes [3].

Photostability Time-lapse imaging Super-resolution microscopy Photobleaching

Fluorogenic Spirocyclization: Reduced Background Signal vs. Constitutively Fluorescent Azide Dyes

A defining characteristic of the silicon-rhodamine scaffold is its equilibrium between a non-fluorescent, colorless closed lactone form and a fluorescent, colored zwitterionic open form [1]. In aqueous solution prior to target binding, the equilibrium favors the closed form, resulting in extremely low background fluorescence . Upon conjugation to a biomolecule or partitioning into a hydrophobic environment (e.g., cellular membranes or protein binding pockets), the equilibrium shifts toward the open, highly fluorescent form [1]. This intrinsic fluorogenicity enables wash-free imaging protocols with minimal background signal, a property absent in constitutively fluorescent azide dyes such as TAMRA-azide, Cy5-azide, or ATTO 655-azide, which fluoresce continuously regardless of binding status and require extensive washing steps to reduce background [2].

Fluorogenicity Wash-free imaging Background suppression Signal-to-noise ratio

PEG4 Spacer Length Optimization for Click Chemistry Labeling Efficiency vs. Shorter PEG Linkers

The tetraethylene glycol (PEG4) spacer in SiR-PEG4-azide provides an extended reach of approximately 1.5-2.0 nm between the SiR fluorophore and the azide reactive group, compared to the negligible separation in SiR-azide (no PEG spacer) or the shorter separation in PEG3-containing analogs . This extended linker reduces steric hindrance during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, particularly when labeling alkyne-functionalized biomolecules buried within protein structures or dense cellular environments [1]. In a comparative study using clickable silicon rhodamine dyes with HaloTag ligands, SiR-PEG4-DBCO and SiR-PEG3-TCO both demonstrated efficient intracellular labeling with low nonspecific signals, confirming that PEG spacers in the 3-4 unit range are compatible with efficient bioorthogonal conjugation in live cells [2].

Linker length Steric accessibility CuAAC efficiency Bioconjugation

SiR-PEG4-azide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Wash-Free Live-Cell Imaging of Alkyne-Modified Proteins

SiR-PEG4-azide is optimally suited for labeling alkyne-functionalized proteins in live mammalian cells via strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed click chemistry (CuAAC) . The fluorogenic nature of the SiR scaffold (non-fluorescent closed form in solution, highly fluorescent open form upon target binding) enables direct imaging without washing steps to remove unbound probe, reducing protocol time and minimizing cell perturbation [1]. The far-red emission at 674 nm minimizes overlap with cellular autofluorescence, improving signal-to-noise ratios for detecting low-abundance targets compared to visible-spectrum azide dyes such as TAMRA-azide [2].

Super-Resolution Microscopy Requiring High Photon Budget

The superior photostability of the silicon-rhodamine scaffold relative to cyanine-based far-red dyes (e.g., Cy5) makes SiR-PEG4-azide the preferred choice for super-resolution microscopy techniques including STED, PALM/STORM, and super-resolution optical fluctuation imaging (SOFI) . In comparative studies, SiR dyes maintain fluorescence intensity under continuous illumination conditions where cyanine dyes exhibit measurable photobleaching, enabling the collection of sufficient photon counts for high-quality super-resolved reconstructions [1]. The PEG4 spacer further ensures that the bulky SiR fluorophore does not sterically interfere with target binding, a critical consideration when labeling densely packed cellular structures such as microtubules or actin filaments at nanometer resolution [2].

Multiplexed Far-Red Imaging with Orthogonal Bioorthogonal Handles

SiR-PEG4-azide enables two-color far-red imaging when paired with spectrally distinct silicon-rhodamine derivatives such as SiR700-based probes (emission ~715 nm) . This combination allows simultaneous visualization of two distinct subcellular targets within the far-red spectral window, where autofluorescence is minimized and tissue penetration is maximized [1]. The azide functional group of SiR-PEG4-azide provides orthogonality to tetrazine- and BCN-based bioorthogonal reactions, enabling sequential or simultaneous multiplexed labeling strategies that are not achievable with single-reactive-group dyes [2].

Long-Term Time-Lapse Tracking of Intracellular Dynamics

For experiments requiring continuous imaging over hours to days—such as tracking organelle dynamics, monitoring protein trafficking, or observing cell division—SiR-PEG4-azide provides sustained fluorescence output without the signal degradation characteristic of less photostable far-red dyes . The PEG4 linker enhances aqueous solubility and reduces non-specific binding to cellular components, minimizing background accumulation during extended incubation periods [1]. This combination of photostability and low background makes SiR-PEG4-azide particularly valuable for longitudinal studies where repeated imaging sessions must maintain consistent signal quality over the experimental duration [2].

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